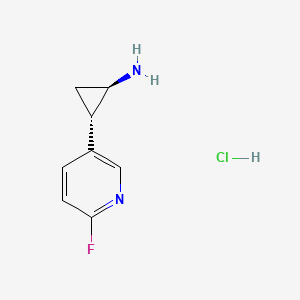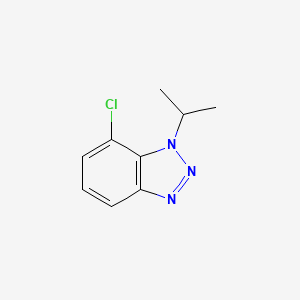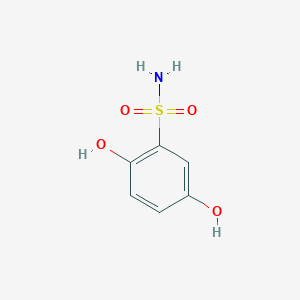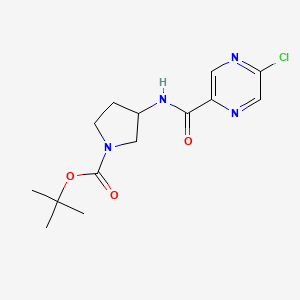![molecular formula C7H7N3O2S B13560602 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of aminoazoles with suitable electrophiles. One common method is the reaction of aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and used in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with applications in energetic materials.
Uniqueness
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine is unique due to its methanesulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable for applications requiring specific photophysical properties and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H7N3O2S |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)6-4-8-7-2-3-9-10(7)5-6/h2-5H,1H3 |
Clé InChI |
QGNHDLPKLSTROF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN2C(=CC=N2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)



![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)

![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)


